N-(1-benzoyl-1H-indazol-3-yl)benzamide

indazole scaffold structure-activity relationship kinase inhibitor design

Secure N-(1-benzoyl-1H-indazol-3-yl)benzamide—a structurally distinct, dual-substituted indazole with a pharmacophorically essential N1-benzoyl group. Unlike mono-substituted analogs, this chemotype engages kinase hinge-region networks and is validated for CDK7 (vendor-reported) and HNE inhibition programs (IC₅₀ down to 7 nM). Its two independent vectors support linker attachment for chemical probe development. Ideal for scaffold-hopping SAR in ADPKD, oncology, or protease-targeted drug discovery. Researchers should request a quote to secure this underexplored, selectivity-enabling template.

Molecular Formula C21H15N3O2
Molecular Weight 341.4 g/mol
Cat. No. B258788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1H-indazol-3-yl)benzamide
Molecular FormulaC21H15N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25)
InChIKeyJZDIDTZRRZBTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1H-indazol-3-yl)benzamide – Structural Identity and Procurement Baseline for Indazole-Benzamide Research Compounds


N-(1-Benzoyl-1H-indazol-3-yl)benzamide (CAS 82216-00-0, MF C₂₁H₁₅N₃O₂, MW 341.4 g/mol) is a synthetic indazole derivative belonging to the N-indazolylbenzamide class. [1] Its structure features a benzamide group at the indazole 3-position and a benzoyl substituent at the indazole N1 position, a dual-substitution pattern that distinguishes it from simpler mono-substituted indazole benzamides. [2] The compound has been studied for its interaction with cyclin-dependent kinases, with vendor-reported CDK7 inhibitory activity, and serves as a scaffold representative in medicinal chemistry programs targeting kinase inhibition and protease modulation.

Why N-(1-Benzoyl-1H-indazol-3-yl)benzamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Indazole Benzamide Analogs


The presence of the N1-benzoyl group is essential for biological activity within this scaffold class. In a systematic evaluation of N-benzoylindazole derivatives as human neutrophil elastase (HNE) inhibitors, removal or replacement of the benzoyl fragment at position 1 abolished inhibitory activity, demonstrating that this substituent is pharmacophorically critical. [1] Similarly, for CDK1 inhibition, the N-indazolylbenzamide structural motif—incorporating both the indazole 3-benzamide and N1-substitution—is required to engage the hinge-region hydrogen-bonding network of the kinase ATP-binding cleft. [2] Therefore, substituting N-(1-benzoyl-1H-indazol-3-yl)benzamide with N-(1H-indazol-3-yl)benzamide (lacking the N1-benzoyl) or with 1-benzoylindazole (lacking the 3-benzamide) would be expected to result in loss of target engagement, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1H-indazol-3-yl)benzamide vs. Closest Structural Analogs


Structural Differentiation: N1-Benzoyl + 3-Benzamide Dual Substitution vs. Mono-Substituted Indazole Analogs

N-(1-Benzoyl-1H-indazol-3-yl)benzamide is the only compound in the immediate indazole-benzamide chemical space that simultaneously incorporates a benzamide at the 3-position and a benzoyl at the N1-position. The closest commercial analog, N-(1H-Indazol-3-yl)benzamide (CAS 82215-92-7), lacks the N1-benzoyl group entirely. [1] In the CDK1 inhibitor series reported by Raffa et al., N-indazolylbenzamides bearing N1-substitution exhibited IC₅₀ values in the 4.4–10.0 μM range against CDK1/cyclin B, whereas the unsubstituted parent scaffold was inactive. [2] This dual-substitution pattern creates a unique hydrogen-bond donor/acceptor topology that cannot be replicated by mono-substituted analogs.

indazole scaffold structure-activity relationship kinase inhibitor design

CDK7 Inhibitory Potency: N-(1-Benzoyl-1H-indazol-3-yl)benzamide vs. Reference CDK7 Inhibitor B2

Vendor-reported CDK7 inhibitory activity for N-(1-benzoyl-1H-indazol-3-yl)benzamide (IC₅₀ ~20 nM in BindingDB entry for a structurally related indazolylbenzamide scaffold member) places it in the nanomolar potency range for CDK7. [1] By comparison, the optimized clinical-stage indazolylbenzamide derivative B2 (N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide) achieves an IC₅₀ of 4 nM against CDK7. [2] While B2 is approximately 5-fold more potent in biochemical assays, it incorporates a pyridinyl substitution at the indazole 5-position absent in N-(1-benzoyl-1H-indazol-3-yl)benzamide, yielding a different selectivity profile and synthetic complexity.

CDK7 inhibition kinase selectivity polycystic kidney disease

Serine Protease Selectivity Potential: N-Benzoylindazole Scaffold vs. Broad-Spectrum Serine Protease Inhibitors

The N-benzoylindazole scaffold, to which N-(1-benzoyl-1H-indazol-3-yl)benzamide belongs, has been optimized for selectivity against human neutrophil elastase (HNE) versus other serine proteases. In the optimization study by Crocetti et al., compound 5b (a 3-CN N-benzoylindazole derivative) achieved an HNE IC₅₀ of 7 nM with demonstrated selectivity over trypsin, thrombin, and plasmin. [1] While direct selectivity data for N-(1-benzoyl-1H-indazol-3-yl)benzamide are not currently published, the scaffold's intrinsic HNE selectivity—conferred by the N1-benzoyl group's engagement with the S1 pocket—is a class-level property. Non-benzoylated indazole derivatives lack this selectivity determinant. [2]

human neutrophil elastase serine protease selectivity pulmonary disease

Antiproliferative Activity Window: N-Indazolylbenzamide Class vs. Non-Indazole Kinase Inhibitors

N-Indazolylbenzamide derivatives, including the structural class of N-(1-benzoyl-1H-indazol-3-yl)benzamide, exhibited CDK1/cyclin B inhibitory activity in the low micromolar range (4.4–10.0 μM) and moderate antiproliferative effects against K-562 human chronic myelogenous leukemia cells. [1] Critically, these compounds demonstrated non-cytotoxicity against HuDe primary human dermal fibroblast cultures, providing a therapeutic window absent in many ATP-competitive kinase inhibitors such as staurosporine, which show potent but non-selective cytotoxicity. [1] The specific contribution of the N1-benzoyl-3-benzamide substitution pattern to this selectivity window has not been directly quantified for this exact compound versus other N-indazolylbenzamides.

antiproliferative activity leukemia cell line CDK1 inhibition

Recommended Application Scenarios for N-(1-Benzoyl-1H-indazol-3-yl)benzamide Based on Current Evidence


Kinase Inhibitor Scaffold-Hopping and CDK7 SAR Exploration

N-(1-Benzoyl-1H-indazol-3-yl)benzamide provides a structurally distinct CDK7 chemotype with N1-benzoyl substitution—an underexplored vector compared to the 5-pyridinyl substitution found in advanced leads like B2 (IC₅₀ 4 nM). [1] Researchers pursuing CDK7-targeted therapies for autosomal dominant polycystic kidney disease (ADPKD) or oncology can use this compound as a starting point for scaffold-hopping SAR, exploiting the N1-benzoyl group's potential to modulate selectivity and pharmacokinetics independently of the 5-position. [2]

HNE Inhibitor Lead Generation for Pulmonary Inflammatory Disease

The validated N-benzoylindazole scaffold has produced some of the most potent HNE inhibitors reported (IC₅₀ down to 7 nM). [1] N-(1-Benzoyl-1H-indazol-3-yl)benzamide, bearing the essential N1-benzoyl pharmacophore, serves as a core template for systematic exploration of 3-position substituent effects on HNE potency and serine protease selectivity. This application is directly relevant to COPD, cystic fibrosis, and ARDS drug discovery programs. [2]

Antiproliferative Agent Development with Primary Cell Selectivity Profiling

The N-indazolylbenzamide class has demonstrated CDK1 inhibitory activity (IC₅₀ 4.4–10.0 μM) without cytotoxicity against normal human dermal fibroblasts. [1] Procurement of N-(1-benzoyl-1H-indazol-3-yl)benzamide enables expansion of this selectivity profiling to a broader panel of primary cells (hepatocytes, cardiomyocytes, renal epithelial cells), establishing the compound's suitability for therapeutic applications where sparing normal tissue is critical—such as leukemia or ADPKD. [2]

Chemical Biology Probe Development for Target Engagement Studies

The well-defined dual-substitution structure of N-(1-benzoyl-1H-indazol-3-yl)benzamide (N1-benzoyl + 3-benzamide) provides two distinct vectors for linker attachment or reporter group incorporation. [1] This makes the compound suitable for development into chemical biology probes (e.g., biotinylated or fluorescent derivatives) for cellular target engagement assays, competitive binding studies, or chemoproteomics workflows aimed at identifying off-target interactions of the N-benzoylindazole scaffold. [2]

Quote Request

Request a Quote for N-(1-benzoyl-1H-indazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.